molecular formula C8H8BrNO3 B3030061 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene CAS No. 860734-28-7

2-Bromo-1-methoxy-4-methyl-3-nitrobenzene

Cat. No.: B3030061
CAS No.: 860734-28-7
M. Wt: 246.06
InChI Key: RVMCUIFFXJLYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methoxy-4-methyl-3-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO3 . It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture at 80°C for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Substitution: Formation of 2-azido-1-methoxy-4-methyl-3-nitrobenzene or 2-thiocyanato-1-methoxy-4-methyl-3-nitrobenzene.

    Reduction: Formation of 2-bromo-1-methoxy-4-methyl-3-aminobenzene.

    Oxidation: Formation of 2-bromo-1-methoxy-4-carboxy-3-nitrobenzene.

Scientific Research Applications

2-Bromo-1-methoxy-4-methyl-3-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in redox reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic aromatic substitution or reduction .

Comparison with Similar Compounds

    4-Bromo-3-nitroanisole: Similar structure but lacks the methyl group.

    1-Bromo-4-nitrobenzene: Lacks both the methoxy and methyl groups.

    2-Bromo-1-methoxy-4-nitrobenzene: Similar but without the methyl group.

Properties

IUPAC Name

2-bromo-1-methoxy-4-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMCUIFFXJLYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743136
Record name 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860734-28-7
Record name Benzene, 2-bromo-1-methoxy-4-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860734-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Reactant of Route 6
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.